(2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol
Overview
Description
(2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol is an organic compound characterized by the presence of a cycloheptylamino group attached to a phenylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropanol and cycloheptylamine.
Formation of Intermediate: The phenylpropanol is first converted into an intermediate, often through a reaction with a suitable protecting group or activating agent.
Amine Addition: The cycloheptylamine is then introduced to the intermediate under controlled conditions, typically involving a catalyst or a base to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or catalysts such as palladium on carbon.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with new functional groups replacing the amino group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed as a chiral building block in asymmetric synthesis.
Biology:
Biochemical Studies: Utilized in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Pharmaceutical Development: Investigated for potential therapeutic applications, including as a precursor to drug candidates.
Industry:
Material Science: Explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
- (2S)-2-(cycloheptylamino)-N-(3-methoxypropyl)propanamide
- (2S,4S)-1-[(2-chlorophenyl)methyl]-4-(cycloheptylamino)-N,N-dimethylpropanamide
Comparison:
- Structural Differences: The presence of different substituents on the phenylpropanol backbone or variations in the amino group.
- Unique Properties: (2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol may exhibit unique reactivity or biological activity due to its specific structure.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(cycloheptylamino)-3-phenylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-13-16(12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h3-5,8-9,15-18H,1-2,6-7,10-13H2/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOFBHNOUBVEAZ-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@@H](CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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